molecular formula C20H36N2O7 B125608 Lauroyl ethylenediamine triacetic acid CAS No. 148124-42-9

Lauroyl ethylenediamine triacetic acid

Cat. No. B125608
M. Wt: 416.5 g/mol
InChI Key: IWNZUQBLGWBHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lauroyl ethylenediamine triacetic acid (LEDTA) is a chelating agent that is widely used in scientific research. It is a derivative of ethylenediamine tetraacetic acid (EDTA) and has similar properties. LEDTA is a white crystalline powder that is soluble in water and has a molecular weight of 407.5 g/mol.

Mechanism Of Action

Lauroyl ethylenediamine triacetic acid works by binding to metal ions and forming a stable complex. This complex is then excreted from the body. Lauroyl ethylenediamine triacetic acid has a high affinity for certain metal ions, such as calcium, magnesium, and zinc. It can also bind to other metal ions, such as iron and copper, but with lower affinity.

Biochemical And Physiological Effects

Lauroyl ethylenediamine triacetic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that require metal ions for their function. It has also been shown to decrease the concentration of certain metal ions in the blood, such as calcium and magnesium. Lauroyl ethylenediamine triacetic acid has also been shown to have antioxidant properties, which may be due to its ability to chelate metal ions that can promote oxidative stress.

Advantages And Limitations For Lab Experiments

Lauroyl ethylenediamine triacetic acid has several advantages for lab experiments. It is a highly specific chelating agent that can selectively remove certain metal ions from solutions. It is also water-soluble, which makes it easy to use in aqueous solutions. However, Lauroyl ethylenediamine triacetic acid has some limitations. It can only remove metal ions that are in a free or loosely bound state. It cannot remove metal ions that are tightly bound to proteins or other molecules. Lauroyl ethylenediamine triacetic acid can also interfere with certain assays that rely on metal ions for their function.

Future Directions

There are several future directions for research on Lauroyl ethylenediamine triacetic acid. One area of research is the development of new chelating agents that have higher affinity for certain metal ions. Another area of research is the use of Lauroyl ethylenediamine triacetic acid in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis. Lauroyl ethylenediamine triacetic acid may also have potential applications in the field of nanotechnology, where it could be used to remove metal ions from nanoparticles.

Synthesis Methods

Lauroyl ethylenediamine triacetic acid can be synthesized by reacting lauroyl chloride with ethylenediamine and then treating the resulting product with triethylamine and sodium hydroxide. This process results in the formation of Lauroyl ethylenediamine triacetic acid as a white crystalline powder. The purity of the product can be improved by recrystallization from water.

Scientific Research Applications

Lauroyl ethylenediamine triacetic acid is widely used in scientific research as a chelating agent. It is used to remove metal ions from solutions, which can interfere with the accuracy of certain experiments. Lauroyl ethylenediamine triacetic acid is also used to study the role of metal ions in biological systems. For example, it has been used to study the role of calcium in muscle contraction and the role of zinc in insulin secretion.

properties

CAS RN

148124-42-9

Product Name

Lauroyl ethylenediamine triacetic acid

Molecular Formula

C20H36N2O7

Molecular Weight

416.5 g/mol

IUPAC Name

2-[carboxymethyl-[2-[carboxymethyl(dodecanoyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C20H36N2O7/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29)

InChI Key

IWNZUQBLGWBHIC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Other CAS RN

148124-42-9

Origin of Product

United States

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